(四氢-吡喃-2-基)-乙醛

描述

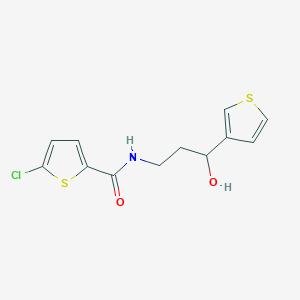

“(Tetrahydro-pyran-2-yl)-acetaldehyde” seems to be a chemical compound that contains a tetrahydropyran ring. Tetrahydropyran is a saturated six-membered ring with one oxygen atom and five carbon atoms .

Synthesis Analysis

There are several methods for synthesizing tetrahydropyran derivatives. For instance, a powerful and sustainable multicomponent approach for the synthesis of new highly substituted 4H-pyran derivatives has been described . This process is performed in pure water and uses efficient Et3N as a readily accessible catalyst .

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives typically includes a six-membered ring with one oxygen atom and five carbon atoms .

Chemical Reactions Analysis

Tetrahydropyran derivatives can be synthesized through various methodologies . For instance, the synthesis of 2-amino-3-cyanopyran derivatives has aroused special attention in recent years, as part of 2-amino-3-cyano-4H-chromenes .

科学研究应用

吡喃类和相关化合物的合成:

- Miranda等人(2003)描述了一种在FeX(3)存在下使用均丙醇和醛的Prins型环化方法,得到2-烷基-4-卤代-5,6-二氢-2H-吡喃 (Miranda et al., 2003)。

- Das等人(2007)报道使用氯化三钒(VCl3)为醇引入基于四氢呋喃的缩醛保护基,补充了经典的四氢-2H-吡喃-2-基(THP)方案 (Das et al., 2007)。

保护基应用:

- Reese等人(1970)探索了对称缩酮功能作为四氢吡喃基保护基的替代品,从而开发出4-甲氧基-5,6-二氢-2H-吡喃 (Reese et al., 1970)。

催化和化学反应:

- Amirnejad等人(2013)提出了一种使用无水哌嗪作为催化剂合成2-氨基-4H-吡喃和四氢-4H-色烯的方法 (Amirnejad et al., 2013)。

- Zhang等人(2005)通过硅导向的氧杂-Pictet-Spengler环化反应实现了四氢-吡喃并[3,4-b]吲哚的合成 (Zhang et al., 2005)。

取代吡喃的合成:

- Han等人(2019)开发了一种使用有机催化级联过程立体选择性合成取代的3-氨基四氢-2H-吡喃-2-酮的方法 (Han et al., 2019)。

- Fráter等人(2004)讨论了用于合成各种四氢-2H-吡喃和四氢呋喃衍生物的氧鎓离子Prins型环化 (Fráter et al., 2004)。

多环系统:

- Someswarao等人(2018)制定了一种合成稠合四氢呋并[3,2-c]吡喃并[2,3-b]色烯衍生物的策略 (Someswarao et al., 2018)。

- Brisbois等人(1997)展示了四氢-2-(2-炔丙氧基)-2H-吡喃的合成,说明了各种化学反应和保护基的形成 (Brisbois et al., 1997)。

DNA加合物的形成:

- Wang等人(2000)鉴定了乙醛的DNA加合物,提供了对其与DNA反应的见解 (Wang et al., 2000)。

作用机制

Mode of Action

It’s known that tetrahydropyran derivatives are commonly used as protecting groups in organic synthesis . They can interact with various functional groups, potentially altering the activity of biological targets .

Biochemical Pathways

Tetramates, a group of compounds with a similar 2h-pyran structure, have been found to be synthesized by hybrid polyketide synthase (pks) and nonribosomal peptide synthetase (nrps) machineries . This suggests that (Tetrahydro-pyran-2-yl)-acetaldehyde might also be involved in similar pathways.

Pharmacokinetics

It’s known that similar compounds, such as atm inhibitors, have been developed with a focus on increasing both potency and predicted human pharmacokinetic half-life, predominantly through the increase of volume of distribution .

Result of Action

Based on its structural similarity to other tetrahydropyran derivatives, it may have potential effects on cellular processes involving the modification of functional groups .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (Tetrahydro-pyran-2-yl)-acetaldehyde. For instance, physicochemical factors can affect the valence isomerism between 2H-pyrans and 1-oxatrienes . Additionally, regulatory restrictions may also impact the use of such compounds .

未来方向

The future directions for research on “(Tetrahydro-pyran-2-yl)-acetaldehyde” and related compounds could include further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields. For instance, the use of tetrahydropyran derivatives has been extended to the cosmetic and agrochemical industry .

属性

IUPAC Name |

2-(oxan-2-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-4-7-3-1-2-6-9-7/h5,7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILZHONTPSTKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tetrahydro-pyran-2-yl)-acetaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)

![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)

![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)